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Cat. No.: B1674315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopicity of different forms

of beta-lactose (β-lactose), a critical parameter influencing the stability, processability, and

efficacy of pharmaceutical formulations. Understanding the interaction of β-lactose with

moisture is paramount for drug development professionals to ensure product quality and

performance. This document summarizes key quantitative data, details experimental protocols

for hygroscopicity determination, and visualizes the underlying processes.

Introduction to β-Lactose and Hygroscopicity
Lactose, a disaccharide composed of galactose and glucose, is a widely used excipient in the

pharmaceutical industry. It exists in two anomeric forms, α-lactose and β-lactose, which can be

either crystalline or amorphous.[1] Crystalline β-lactose is often referred to as anhydrous

lactose and is known for its distinct physicochemical properties compared to its α-counterpart,

α-lactose monohydrate.[2]

Hygroscopicity, the ability of a substance to attract and hold water molecules from the

surrounding environment, is a crucial characteristic of pharmaceutical excipients. For β-lactose,

its hygroscopic behavior can lead to various physical and chemical changes, including:

Caking and Agglomeration: Moisture sorption can lead to the formation of solid bridges

between particles, resulting in caking and reduced powder flowability.[3][4]
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Phase Transitions: Amorphous lactose, which can be present in some lactose grades, is

particularly susceptible to moisture-induced crystallization.[1][5] This transition from a high-

energy amorphous state to a more stable crystalline form can alter the physical properties of

the formulation.[6]

Anomeric Conversion: Under conditions of high temperature and humidity, β-lactose can

convert to the α-anomer, which can then form α-lactose monohydrate.[2] This conversion can

impact the functionality of the excipient.[2]

Alteration of Mechanical Properties: The moisture content of lactose can affect the hardness

and compressibility of tablets.[7]

Therefore, a thorough understanding and control of the hygroscopicity of β-lactose are

essential for formulation development, processing, packaging, and storage of solid dosage

forms.

Quantitative Analysis of Hygroscopicity
The hygroscopicity of different lactose forms is typically characterized by their moisture sorption

isotherms, which relate the equilibrium moisture content of the material to the surrounding

relative humidity (RH) at a constant temperature.[8] The steeper the isotherm curve, the more

hygroscopic the material.[8]

Table 1: Moisture Sorption of Different Lactose Forms at 25°C
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Lactose Form
Relative Humidity
(RH)

Equilibrium
Moisture Content
(% w/w)

Reference

β-Lactose Anhydrous 75% Hygroscopic [3]

55% < 1% [7]

80% 1.66% [7]

92% 2.03% [7]

α-Lactose

Monohydrate
75% Less hygroscopic [3]

80%
< 0.2% (increase in

mass)
[9][10]

Spray-Dried Lactose

(containing

amorphous lactose)

All RH levels studied

(33%, 43%, 57%,

75%)

Hygroscopic [3]

Table 2: Deliquescence Relative Humidity (RH₀) of Lactose Forms

Deliquescence is the process by which a substance absorbs enough moisture from the

atmosphere to dissolve and form a solution. The deliquescence point (RH₀) is the minimum RH

at which this occurs.

Lactose Form Temperature (°C)
Deliquescence RH₀
(%)

Reference

β-Anhydrate 20 89 [11]

50 82 [11]

Stable α-Anhydrate 20 87 [11]

50 82 [11]

Monohydrate 20 99 [11]

50 98 [11]
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Table 3: Anhydrate-to-Hydrate Transition Boundaries

This table indicates the relative humidity at which anhydrous forms of lactose begin to convert

to the monohydrate form.

Transition Temperature (°C)
Relative Humidity
(%)

Reference

β-Anhydrate to

Monohydrate
20 77 [11]

50 79 [11]

Stable α-Anhydrate to

Monohydrate
20 63 [11]

50 79 [11]

Unstable α-Anhydrate

to Monohydrate
20 10 [11]

50 13 [11]

Experimental Protocols for Hygroscopicity
Assessment
The hygroscopicity of β-lactose is primarily evaluated using gravimetric vapor sorption

techniques, with Dynamic Vapor Sorption (DVS) being the most common method.

Dynamic Vapor Sorption (DVS)
Principle: DVS measures the change in mass of a sample as it is exposed to a controlled

environment of varying relative humidity at a constant temperature.[5] This allows for the

determination of moisture sorption and desorption isotherms.

Methodology:

Sample Preparation: A small amount of the lactose powder (typically 5-20 mg) is placed in

the DVS instrument's microbalance.
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Drying: The sample is initially dried to a constant weight under a stream of dry nitrogen gas

(0% RH) to establish a baseline.

Sorption Phase: The relative humidity is then increased in a stepwise or ramped manner.[5]

At each step, the system waits for the sample mass to equilibrate before proceeding to the

next RH level. The mass increase corresponds to the amount of water sorbed by the sample.

Desorption Phase: After reaching the maximum desired RH (e.g., 95%), the humidity is

decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.

Data Analysis: The change in mass at each RH step is recorded and plotted against the

relative humidity to generate the sorption and desorption isotherms.

DVS can also be used to study the kinetics of water sorption and to identify moisture-induced

phase transitions, such as the crystallization of amorphous content.[5][6]

Static Gravimetric Method (Desiccator Method)
Principle: This method involves exposing the sample to a series of constant relative humidity

environments created by saturated salt solutions in desiccators.

Methodology:

Preparation of Saturated Salt Solutions: A series of desiccators are prepared, each

containing a saturated solution of a specific salt to maintain a known, constant relative

humidity.

Sample Preparation: Pre-weighed samples of lactose are placed in small containers within

each desiccator.

Equilibration: The desiccators are sealed and stored at a constant temperature. The samples

are periodically weighed until they reach a constant mass, indicating that they have reached

equilibrium with the surrounding atmosphere.

Moisture Content Determination: The final weight of the sample is used to calculate the

equilibrium moisture content at that specific relative humidity.
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Isotherm Construction: The equilibrium moisture content values are plotted against the

corresponding relative humidity values of the salt solutions to construct the moisture sorption

isotherm.

Visualization of Key Processes
The following diagrams illustrate the logical relationships and workflows involved in the

hygroscopic behavior of β-lactose.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


β-Lactose Powder

Moisture Sorption

Atmospheric Moisture (RH)

Caking & Agglomeration

Increased Inter-particle Adhesion

Altered Tablet Hardness
Plasticization Effect

Crystallization of Amorphous Content

Increased Molecular Mobility

Conversion to α-Lactose Monohydrate

At High T & RH

Decreased Flowability

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Place Sample in DVS

Dry Sample at 0% RH to Constant Weight

Increase RH Stepwise/Ramped

Equilibrate at each RH Step & Record Mass

Next RH Step

Decrease RH Stepwise/Ramped

Max RH Reached

Equilibrate at each RH Step & Record Mass

Next RH Step

Analyze Data: Plot Mass Change vs. RH

Min RH Reached

Generate Sorption/Desorption Isotherm

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1674315?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1674315?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

